N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide
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Overview
Description
. This compound is characterized by its complex heterocyclic structure, which includes a benzothiazole moiety fused with a dioxin ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the Dioxin Ring: The benzothiazole core is then reacted with ethylene glycol under acidic conditions to form the dioxin ring.
Ethylation: The resulting compound is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It targets enzymes and receptors involved in key biological processes, such as DNA synthesis, protein synthesis, and cell signaling.
Pathways Involved: The compound modulates pathways related to cell proliferation, apoptosis, and immune response, thereby influencing cellular functions and disease outcomes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-[1,4]dioxino-[2,3-f][1,3]benzothiazol-2-amine: Shares a similar benzothiazole-dioxin core but lacks the sulfonyl and ethyl groups.
1,4-Benzodioxin, 2,3-dihydro-: Contains a dioxin ring but differs in the substitution pattern and lacks the benzothiazole moiety.
Uniqueness
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-3-22-14-11-15-16(27-10-9-26-15)12-17(14)28-20(22)21-19(23)13-7-5-6-8-18(13)29(24,25)4-2/h5-8,11-12H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNJRQZBAYXFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CC=C4S(=O)(=O)CC)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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